molecular formula C8H9N3 B043665 2,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 115951-60-5

2,7-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B043665
CAS No.: 115951-60-5
M. Wt: 147.18 g/mol
InChI Key: KLRKPOJJEMOZLD-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of two methyl groups at positions 2 and 7 of the imidazole

Scientific Research Applications

Medicinal Chemistry Applications

Imidazo[1,2-b]pyridazine scaffolds, closely related to "2,7-dimethyl-1H-imidazo[4,5-b]pyridine," have been extensively studied for their therapeutic potentials. These compounds are significant due to their varied biological activities, which include kinase inhibition, demonstrated by the success of ponatinib, a well-known kinase inhibitor. The exploration of new imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications underscores the scaffold's importance in drug discovery and development, offering insights into the structure-activity relationships (SAR) that could guide the synthesis of novel compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Organic Synthesis and Catalysis

The role of heterocyclic N-oxide molecules, including those derived from pyridine and indazole, underscores the versatility of imidazo[4,5-b]pyridine derivatives in organic synthesis and catalysis. These compounds serve as vital intermediates in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their utility extends beyond synthesis to include medicinal applications, highlighting the scaffold's broad impact across chemistry and biology (Li et al., 2019).

Biological Significance

Imidazopyridine-based derivatives, including those related to "this compound," exhibit diverse pharmacological activities, such as antibacterial, antifungal, and anti-inflammatory effects. The extensive research into these compounds has identified them as crucial classes of fused heterocycles with a more diverse profile than their individual moieties. This research highlights the potential of imidazopyridines in combating multidrug-resistant bacterial infections, providing a foundation for developing novel antibacterial agents with reduced side effects (Sanapalli et al., 2022).

Future Directions

Imidazo[4,5-b]pyridines have a broad range of biological and pharmacological activities, making them a promising area for future research . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .

Properties

IUPAC Name

2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-4-9-8-7(5)10-6(2)11-8/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRKPOJJEMOZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115951-60-5
Record name 2,7-dimethyl-1H-imidazo[4,5-b]pyridine
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Synthesis routes and methods

Procedure details

The title compound was prepared from 2,3-diamino-4-picoline (0.246 g, 2 mmol) and acetic acid (0.15 ml) according to the procedure described in Step 1 of Example 9. The crude product was purified by flash chromatography on silica-gel using EtOAc-MeOH (9:1) to give the pure product (0.25 g, 85%) as a light brown solid.
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Yield
85%

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